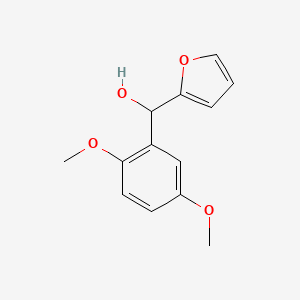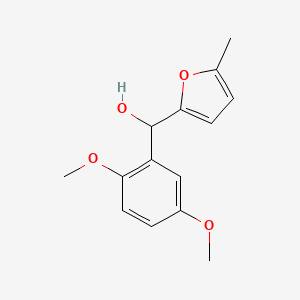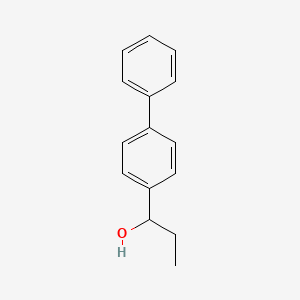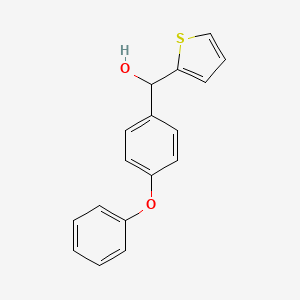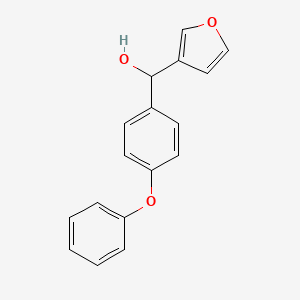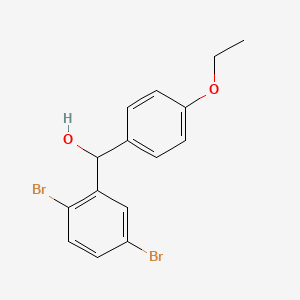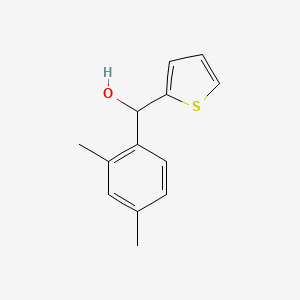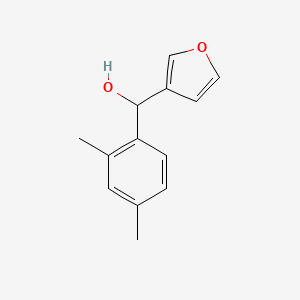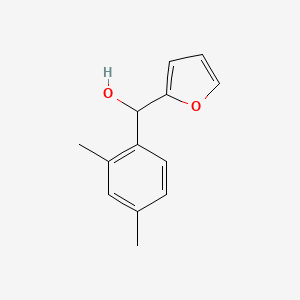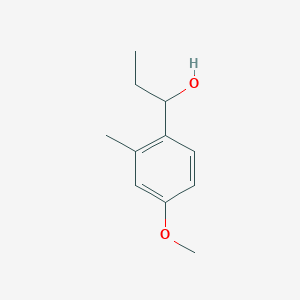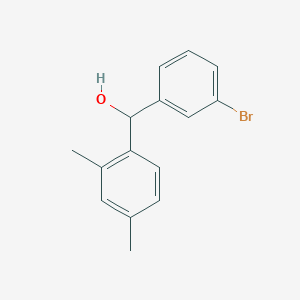
(3-Bromophenyl)(2,4-dimethylphenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Bromophenyl)(2,4-dimethylphenyl)methanol: is an organic compound with the molecular formula C15H15BrO and a molecular weight of 291.18 g/mol . This compound features a bromophenyl group, a dimethylphenyl group, and a hydroxyl group attached to a central carbon atom, making it a versatile intermediate in organic synthesis.
Synthetic Routes and Reaction Conditions:
Bromination and Alkylation: The compound can be synthesized through the bromination of (2,4-dimethylphenyl)methanol followed by an alkylation reaction.
Grignard Reaction: Another method involves the reaction of 3-bromobenzene with 2,4-dimethylphenyl magnesium bromide, followed by hydrolysis.
Industrial Production Methods:
Batch Production: In industrial settings, the compound is often produced in batch reactors under controlled conditions to ensure purity and yield.
Continuous Flow Synthesis: Advanced methods may employ continuous flow reactors for more efficient and scalable production.
Chemical Reactions Analysis
(3-Bromophenyl)(2,4-dimethylphenyl)methanol: undergoes various types of chemical reactions:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The compound can be reduced to remove the bromine atom, yielding a simpler phenylmethanol derivative.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or halides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions typically use strong bases or nucleophiles.
Major Products Formed:
Oxidation Products: 3-Bromophenyl(2,4-dimethylphenyl)ketone or carboxylic acid derivatives.
Reduction Products: 3-Phenylmethanol derivatives.
Substitution Products: Various substituted phenylmethanol derivatives.
Scientific Research Applications
(3-Bromophenyl)(2,4-dimethylphenyl)methanol: has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibitors and receptor binding assays.
Industry: It is used in the production of dyes, fragrances, and other specialty chemicals.
Mechanism of Action
The mechanism by which (3-Bromophenyl)(2,4-dimethylphenyl)methanol exerts its effects depends on its specific application. For example, in pharmaceutical research, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
(3-Bromophenyl)(2,4-dimethylphenyl)methanol: is similar to other bromophenylmethanol derivatives, but its unique combination of functional groups gives it distinct properties. Some similar compounds include:
3-Bromophenylmethanol: Lacks the dimethylphenyl group.
2,4-Dimethylphenylmethanol: Lacks the bromine atom.
3-Bromophenyl(2,4-dimethylphenyl)ethanol: Has an additional ethyl group.
This compound .
Properties
IUPAC Name |
(3-bromophenyl)-(2,4-dimethylphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrO/c1-10-6-7-14(11(2)8-10)15(17)12-4-3-5-13(16)9-12/h3-9,15,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGTWKBIEVWEKRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C2=CC(=CC=C2)Br)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

